molecular formula C18H24BrNO3S B2975206 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide CAS No. 1797561-51-3

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2975206
CAS No.: 1797561-51-3
M. Wt: 414.36
InChI Key: LZLHJLZTZZCLLQ-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a methoxyadamantane moiety, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the methoxyadamantane derivative. This is followed by the introduction of the sulfonamide group and finally the bromination of the benzene ring. Common reagents used in these steps include bromine, sulfonyl chlorides, and methoxyadamantane precursors. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and methoxyadamantane moiety can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(2-hydroxyadamantan-2-yl)methyl]benzene-1-sulfonamide
  • 2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide
  • 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-carboxamide

Uniqueness

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is unique due to the presence of the methoxyadamantane moiety, which can impart specific steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO3S/c1-23-18(14-7-12-6-13(9-14)10-15(18)8-12)11-20-24(21,22)17-5-3-2-4-16(17)19/h2-5,12-15,20H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLHJLZTZZCLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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